Ethyl 6-fluoro-2-methylquinoline-3-carboxylate
Overview
Description
Ethyl 6-fluoro-2-methylquinoline-3-carboxylate is a quinoline derivative with a fluorine atom at the 6th position, a methyl group at the 2nd position, and an ethyl ester group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-fluoro-2-methylquinoline-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-fluoro-2-methylquinoline.
Esterification: The carboxylation of 6-fluoro-2-methylquinoline is achieved by reacting it with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Purification: The crude product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated purification systems could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-fluoro-2-methylquinoline-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Oxidation Reactions: The methyl group at the 2nd position can be oxidized to form carboxylic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in solvents like ethanol or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used in acidic or basic conditions.
Major Products Formed
Substitution Reactions: Substituted quinoline derivatives with various functional groups.
Reduction Reactions: Dihydroquinoline derivatives.
Oxidation Reactions: Carboxylic acid derivatives.
Scientific Research Applications
Ethyl 6-fluoro-2-methylquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and viral infections.
Materials Science: The compound is explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of quinoline derivatives with various biomolecules.
Chemical Synthesis: It is used as an intermediate in the synthesis of more complex quinoline-based compounds.
Mechanism of Action
The mechanism of action of ethyl 6-fluoro-2-methylquinoline-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with DNA to exert its effects. The fluorine atom enhances its binding affinity and selectivity towards molecular targets, while the quinoline ring provides a rigid scaffold for interaction with biological molecules.
Comparison with Similar Compounds
Ethyl 6-fluoro-2-methylquinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Ethyl 2-methylquinoline-6-carboxylate: Lacks the fluorine atom, which may result in different biological activity and binding affinity.
6-Fluoro-2-methylquinoline: Lacks the ethyl ester group, which affects its solubility and reactivity.
2-Methylquinoline-3-carboxylate: Lacks both the fluorine atom and the ethyl ester group, resulting in different chemical and biological properties.
The presence of the fluorine atom and the ethyl ester group in this compound makes it unique and potentially more versatile in various applications.
Properties
IUPAC Name |
ethyl 6-fluoro-2-methylquinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c1-3-17-13(16)11-7-9-6-10(14)4-5-12(9)15-8(11)2/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KISFDCXMMHLADD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349814 | |
Record name | ethyl 6-fluoro-2-methylquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
282540-26-5 | |
Record name | Ethyl 6-fluoro-2-methyl-3-quinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=282540-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 6-fluoro-2-methylquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 282540-26-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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